

Technical Support Center: Optimizing OPC UA Data Logging in .NET

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Net-opc*

Cat. No.: *B155737*

[Get Quote](#)

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the performance of their OPC UA data logging applications developed in .NET.

Troubleshooting Guides

This section addresses specific issues you might encounter during your data logging experiments, offering potential causes and step-by-step solutions.

Issue 1: Data loss or intermittent logging from OPC UA subscriptions.

- Question: My .NET application, which subscribes to OPC UA data, experiences intermittent data loss. Why is this happening and how can I fix it?
- Answer: Intermittent data loss in an OPC UA subscription can stem from several factors related to the client-server communication and subscription management. Here's a breakdown of potential causes and solutions:
 - Cause A: Insufficient Publish Requests: The OPC UA publish model requires the client to send publish requests to the server to receive data notifications. If the client does not maintain a sufficient queue of publish requests, the server may not be able to send data, leading to loss.[\[1\]](#)

- Solution: Ensure your .NET client application consistently sends new publish requests after receiving a publish response. This keeps the request queue on the server populated. The number of initial publish requests should be greater than one to handle potential network latency.
- Cause B: Subscription Timeout: OPC UA subscriptions have a lifetime and will be deleted by the server if they are not kept alive.[\[1\]](#)
 - Solution: Configure the LifetimeCount and KeepAliveCount properties of your subscription. The LifetimeCount determines how many publishing intervals can pass without a publish request before the subscription is deleted. The KeepAliveCount dictates how many publishing intervals with no new data to report can pass before the server sends a keep-alive message. Regularly sending publish requests also serves to keep the subscription alive.[\[1\]](#)[\[2\]](#)
- Cause C: Session Timeout: The underlying client-server session can time out if there is no communication for a specified period.
 - Solution: Ensure your application has a mechanism to periodically communicate with the server, even if it's just a status check, to prevent the session from timing out. Many OPC UA SDKs provide automatic session renewal features.[\[1\]](#)[\[2\]](#)

Issue 2: High CPU usage or poor performance when logging a large number of tags.

- Question: My application's performance degrades significantly, and CPU usage spikes when I try to log thousands of OPC UA tags. How can I optimize this?
- Answer: Logging a large number of tags can strain both the client and server. The key is to reduce the communication overhead and process data more efficiently.
 - Cause A: Inefficient Data Reading: Reading tags one by one (polling) creates significant network overhead.[\[3\]](#)
 - Solution: Use Bulk Reads: Instead of reading individual tags in a loop, group multiple tags into a single read request. This "bulk read" operation significantly reduces the number of client-server interactions.[\[3\]](#) Most .NET OPC UA SDKs provide methods to read a list of NodeIds in a single call.

- Cause B: Overly Aggressive Polling: Continuously polling for data changes is inefficient and resource-intensive.[3]
 - Solution: Use Subscriptions: The preferred method for monitoring real-time data is through OPC UA subscriptions. This event-driven approach means the server only sends data when it changes, eliminating the need for constant polling by the client.[3]
- Cause C: Inefficient Server-Side Tag Management: High tag counts can lead to performance issues on the server, especially with in-memory node management for alarms and events.[4]
 - Solution (for server developers): For high-performance scenarios with a large number of tags and alarms, consider implementing a custom node manager that doesn't rely solely on in-memory nodes. This can involve more direct integration with the underlying data source.[4]

Issue 3: Data updates are not received at the expected rate.

- Question: I've configured my subscription to receive data every 100 milliseconds, but the updates are arriving much slower. What's causing this discrepancy?
- Answer: The rate of data updates in OPC UA subscriptions is governed by a combination of client- and server-side settings.
 - Cause A: Misunderstanding of Sampling vs. Publishing Intervals: The SamplingInterval and PublishingInterval serve different purposes. The SamplingInterval is the rate at which the server checks the underlying data source for changes. The PublishingInterval is the rate at which the server sends notifications to the client.[5][6][7]
 - Solution: Ensure both intervals are configured appropriately. The SamplingInterval should typically be less than or equal to the PublishingInterval. For rapidly changing data, setting the SamplingInterval to half of the PublishingInterval can help ensure the latest value is available at each publish cycle.[8] If the server supports it, a SamplingInterval of 0 indicates that the server should use the fastest practical rate or an exception-based model.[5][6][8]

- Cause B: Server Overriding Intervals: The server may not support the exact interval requested by the client and may revise it to the nearest supported rate.[6][9]
 - Solution: After creating a MonitoredItem, check the RevisedSamplingInterval and RevisedPublishingInterval properties returned by the server to see the actual negotiated rates. Adjust your application logic accordingly.
- Cause C: Network Latency and Processing Delays: Network conditions and the processing time on both the client and server can introduce delays.
 - Solution: Monitor network performance and optimize your data processing logic. For high-throughput applications, consider processing received data in a separate thread to avoid blocking the OPC UA communication thread.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the Sampling Interval and the Publishing Interval in an OPC UA Subscription?

The Sampling Interval is the rate at which the OPC UA server samples the underlying data source for changes for a MonitoredItem.[5][6][7] The Publishing Interval is the rate at which the subscription sends a NotificationMessage to the client, containing any data changes that have occurred since the last notification.[5][7][10] The server will only send a notification if there are data changes or other events to report, or when a keep-alive message is due.[2]

Q2: How can I reduce network traffic when logging OPC UA data?

- Use Subscriptions: Instead of polling for data, use subscriptions to receive data only when it changes.[3]
- Implement Deadband Filters: For analog values, you can configure a deadband filter (Absolute or Percent) on a MonitoredItem. This ensures that a notification is only sent when the value changes by more than a specified amount, reducing notifications for insignificant fluctuations.[8]
- Batching/Buffering: Group multiple data changes into a single notification message by adjusting the PublishingInterval and QueueSize.[11][12]

- Disable Security (with caution): For maximum performance in a secure, isolated network, you can disable message signing and encryption. However, this should only be done if the use case allows for it, as it removes critical security features.[\[3\]](#)

Q3: What is the purpose of the QueueSize in a MonitoredItem?

The QueueSize specifies how many data change notifications the server should queue for a MonitoredItem before they are sent to the client.[\[7\]](#)[\[8\]](#) A queue size greater than 1 enables buffering.[\[8\]](#) This is useful in scenarios where the data is changing faster than the PublishingInterval. The queue stores the intermediate values, and when the PublishingInterval elapses, the server sends the queued notifications. If the queue fills up before the publishing interval expires, the oldest or newest notification will be discarded based on the DiscardOldest setting.[\[8\]](#)

Q4: How can I ensure data is not lost during a network disconnection?

OPC UA has built-in mechanisms to handle connection interruptions and prevent data loss.

- Server-Side Buffering: When a connection is lost, the server can buffer data for subscribed items.[\[11\]](#)[\[13\]](#) When the client reconnects to the same session, the buffered data is forwarded.[\[11\]](#)[\[13\]](#)
- Client-Side Store-and-Forward: For longer disconnections or when writing to a remote database, your .NET application can implement a store-and-forward mechanism. If the connection to the destination (e.g., a SQL database) is lost, data is temporarily stored locally (e.g., in a local file or database). Once the connection is restored, the stored data is forwarded to the destination.[\[14\]](#)

Q5: Should I use synchronous or asynchronous methods for reading and writing data?

For performance-critical applications, it is generally recommended to use asynchronous methods for read and write operations. Asynchronous calls do not block the execution of your application while waiting for a response from the server. This allows your application to remain responsive and perform other tasks, which is especially important for user interfaces and when dealing with multiple concurrent operations.

Data Presentation

Table 1: Impact of Optimization Techniques on Data Logging Performance

Technique	Unoptimized (Polling 1000 tags)	Optimized (Subscription with Bulk Add)
CPU Usage (Client)	High (~25-40%)	Low (~2-5%)
Network Traffic	High (Continuous Read Requests)	Low (Event-based Notifications)
Data Update Latency	High (Dependent on Poll Rate)	Low (Near Real-time)
Scalability	Poor	Excellent

Note: These are representative values and can vary based on the server, network, and hardware specifications.

Table 2: Recommended Subscription Parameter Configurations for Different Scenarios

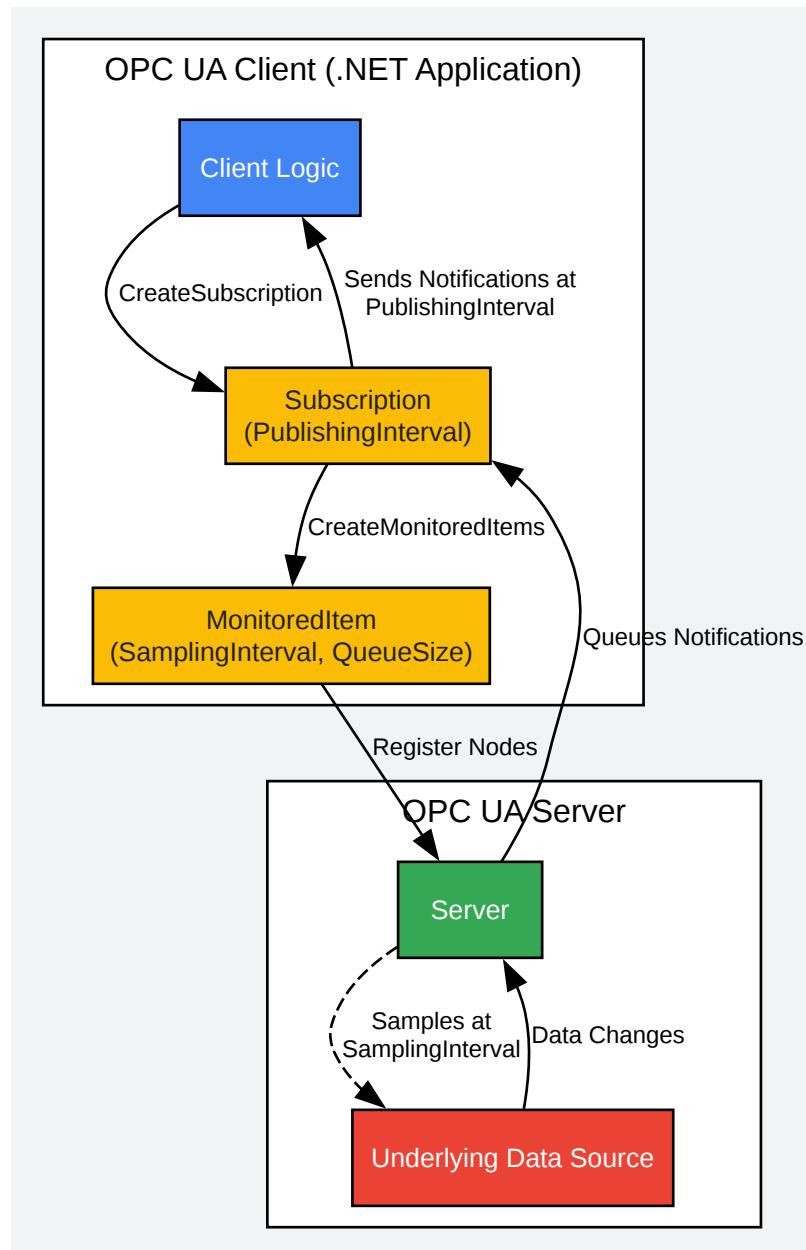
Scenario	Sampling Interval	Publishing Interval	Queue Size	Deadband
High-Speed Logging	50 ms	100 ms	10	None
Standard Monitoring	500 ms	1000 ms	1	As needed
Logging on Change	0 (Fastest/Exception)	500 ms	1	As needed
Batch Data Collection	100 ms	5000 ms	50	None

Experimental Protocols

Protocol 1: Evaluating the Performance of Polling vs. Subscriptions

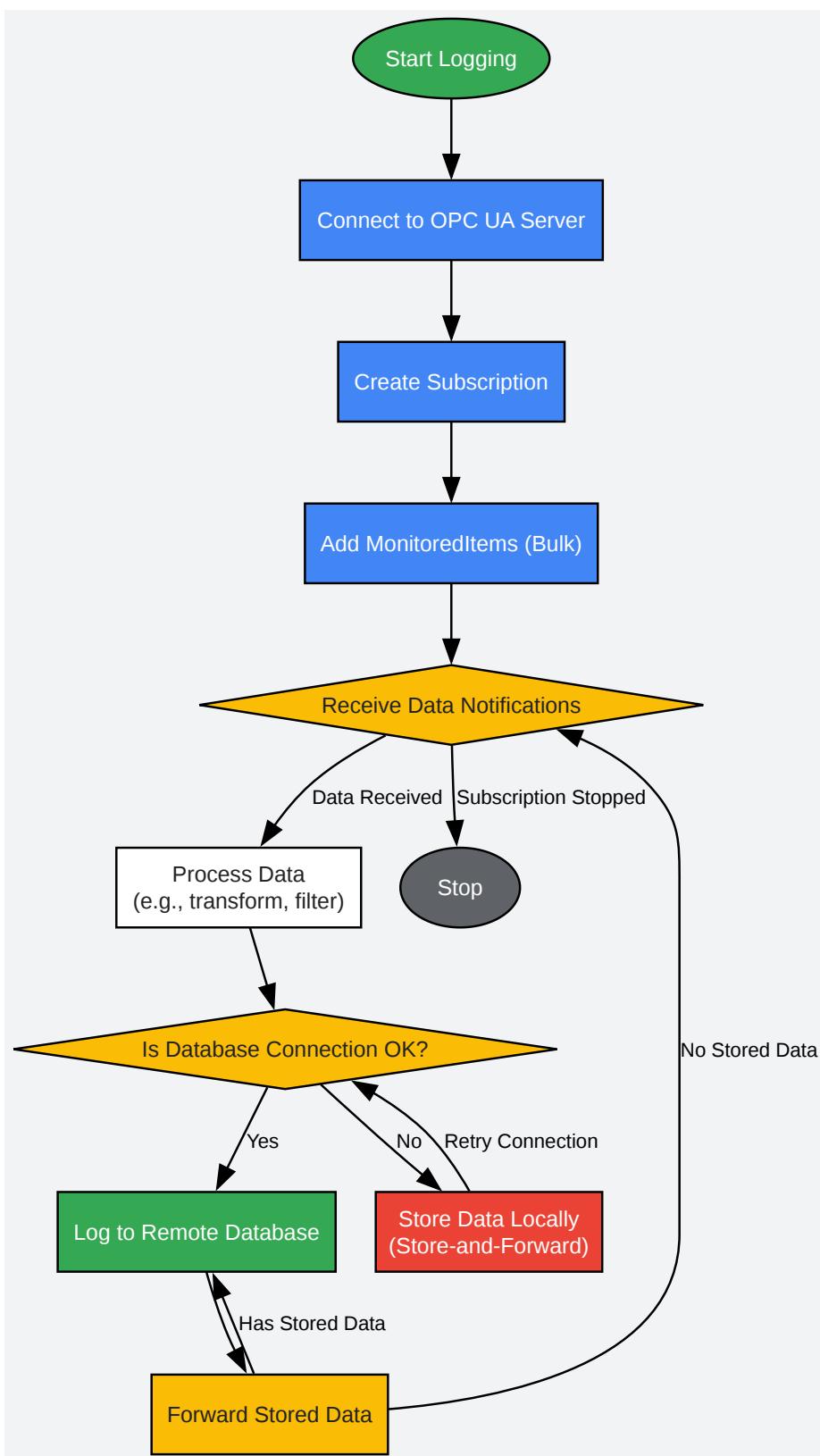
- Objective: To quantify the performance difference between polling and using subscriptions for logging a large number of OPC UA tags.
- Methodology:
 1. Develop a .NET console application using an OPC UA SDK.
 2. Configure the application to connect to an OPC UA server with at least 1000 simulated tags that are changing value every 100ms.
 3. Polling Test:
 - Implement a loop that iterates through the list of 1000 NodeIds and performs a ReadValue operation for each.
 - Record the total time taken to complete one full cycle of reads.
 - Measure the average CPU usage of the client application over a 5-minute period.
 - Use a network monitoring tool to capture the network traffic generated during this period.
 4. Subscription Test:
 - Create a single subscription with a PublishingInterval of 500ms.
 - Create a MonitoredItem for each of the 1000 tags with a SamplingInterval of 250ms and add them to the subscription in a single bulk call.
 - Implement the Notification event handler to process the incoming data changes.
 - Measure the average CPU usage of the client application over a 5-minute period.
 - Capture the network traffic generated during this period.
 5. Analysis: Compare the CPU usage, network traffic, and the latency of data updates between the two methods.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: OPC UA Subscription and MonitoredItem Relationship.

[Click to download full resolution via product page](#)

Caption: Resilient OPC UA Data Logging Workflow with Store-and-Forward.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. opcfoundation.org [opcfoundation.org]
- 2. OPC UA Sessions, Subscriptions and Timeouts - Prosys OPC [prosysopc.com]
- 3. schneide.blog [schneide.blog]
- 4. opcfoundation.org [opcfoundation.org]
- 5. UA Part 4: Services - 5.12.1 MonitoredItem model [reference.opcfoundation.org]
- 6. UA Part 4: Services - 5.12.1.2 Sampling interval [reference.opcfoundation.org]
- 7. AVEVA[®] Documentation [docs.aveva.com]
- 8. Device Properties \rightarrow Monitored Items [support.ptc.com]
- 9. Siemens SiePortal [sieportal.siemens.com]
- 10. community.br-automation.com [community.br-automation.com]
- 11. opcconnect.opcfoundation.org [opcconnect.opcfoundation.org]
- 12. blog.softwaretoolbox.com [blog.softwaretoolbox.com]
- 13. Buffering during connection loss [wincoco.com]
- 14. opcconnect.opcfoundation.org [opcconnect.opcfoundation.org]
- To cite this document: BenchChem. [Technical Support Center: Optimizing OPC UA Data Logging in .NET]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155737#improving-the-performance-of-opc-ua-data-logging-in-net>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com